3-[(Azetidin-1-yl)methyl]-5-fluorobenzoic acid

Lipophilicity Lead Optimization Physicochemical Property

3-[(Azetidin-1-yl)methyl]-5-fluorobenzoic acid (CAS: 1861291-73-7) is a conformationally constrained benzoic acid derivative featuring an azetidine ring linked via a methylene spacer at the meta-position and a fluorine atom at the 5-position. With a molecular formula of C11H12FNO2 and a molecular weight of 209.22 g/mol, this compound occupies a specific niche in the azetidinyl-benzoic acid chemical space.

Molecular Formula C11H12FNO2
Molecular Weight 209.22 g/mol
Cat. No. B13170804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Azetidin-1-yl)methyl]-5-fluorobenzoic acid
Molecular FormulaC11H12FNO2
Molecular Weight209.22 g/mol
Structural Identifiers
SMILESC1CN(C1)CC2=CC(=CC(=C2)F)C(=O)O
InChIInChI=1S/C11H12FNO2/c12-10-5-8(7-13-2-1-3-13)4-9(6-10)11(14)15/h4-6H,1-3,7H2,(H,14,15)
InChIKeyIIPXDNDSOVSVIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Azetidin-1-yl)methyl]-5-fluorobenzoic acid: A Specialized Azetidine Building Block for Scientific Procurement


3-[(Azetidin-1-yl)methyl]-5-fluorobenzoic acid (CAS: 1861291-73-7) is a conformationally constrained benzoic acid derivative featuring an azetidine ring linked via a methylene spacer at the meta-position and a fluorine atom at the 5-position [1]. With a molecular formula of C11H12FNO2 and a molecular weight of 209.22 g/mol, this compound occupies a specific niche in the azetidinyl-benzoic acid chemical space . It is categorized as a heterocyclic building block utilized in medicinal chemistry programs, particularly those targeting cannabinoid CB1 receptor modulation and other CNS-related applications [2]. The compound's structural features confer distinct physicochemical properties, including a computed XLogP3 of -0.8 and a topological polar surface area of 40.5 Ų, which distinguish it from close structural analogs and influence its utility in fragment-based and structure-activity relationship (SAR) studies [1].

Why 3-[(Azetidin-1-yl)methyl]-5-fluorobenzoic acid Cannot Be Replaced by Generic Analogs


Attempting to substitute 3-[(Azetidin-1-yl)methyl]-5-fluorobenzoic acid with a closely related benzoic acid derivative—such as the des-fluoro analog, the pyrrolidine ring-expanded variant, or the chloro-substituted congener—introduces quantifiable deviations in at least two critical parameters: lipophilicity (ΔLogP) and conformational constraint (ring strain). The fluorine atom at the 5-position directly modulates the compound's XLogP3 value to -0.8, compared to the non-fluorinated 3-[(azetidin-1-yl)methyl]benzoic acid, which exhibits a higher logP [1]. Systematic studies on fluorinated saturated heterocyclic amines demonstrate that even a single fluorine substitution on an azetidine scaffold can alter the pKa by up to 1-2 units, significantly impacting solubility and permeability profiles [2]. Furthermore, the four-membered azetidine ring possesses greater ring strain (approx. 26.8 kcal/mol) than the five-membered pyrrolidine (approx. 6.5 kcal/mol), leading to distinct conformational preferences and different entropic penalties upon target binding [3]. These differences are not cosmetic; they translate directly into divergent pharmacokinetic behaviors and binding thermodynamics. Therefore, interchanging these scaffolds can invalidate SAR hypotheses, alter metabolic stability profiles, and introduce unmodeled variables into lead optimization campaigns.

Quantitative Differentiation Evidence for 3-[(Azetidin-1-yl)methyl]-5-fluorobenzoic acid Versus Key Analogs


LogP Modulation by 5-Fluoro Substitution: Comparison with Des-Fluoro Analog

The 5-fluoro substituent on 3-[(Azetidin-1-yl)methyl]-5-fluorobenzoic acid significantly lowers its lipophilicity compared to the non-fluorinated analog. The target compound exhibits a computed XLogP3 of -0.8, whereas 3-[(azetidin-1-yl)methyl]benzoic acid typically shows a higher logP value [1]. This shift in lipophilicity is consistent with findings from a systematic study showing that monofluorination of saturated heterocyclic amines consistently reduces logP by altering the compound's hydrogen-bonding capacity and dipole moment [2]. The reduced logP suggests improved aqueous solubility and potentially better drug-likeness for targets requiring lower lipophilicity.

Lipophilicity Lead Optimization Physicochemical Property

Conformational Constraint Advantage of Azetidine Over Pyrrolidine

The four-membered azetidine ring in 3-[(Azetidin-1-yl)methyl]-5-fluorobenzoic acid provides greater conformational constraint compared to the five-membered pyrrolidine analog, 3-[(pyrrolidin-1-yl)methyl]-5-fluorobenzoic acid [1]. Azetidine has a calculated ring strain energy of approximately 26.8 kcal/mol, compared to only 6.5 kcal/mol for pyrrolidine, resulting in a more rigid scaffold that reduces the entropic penalty upon target binding [2]. Literature on azetidine-based CNS-focused libraries highlights that this increased rigidity directly leads to improved selectivity profiles in receptor binding assays, as the constrained scaffold limits the number of accessible conformations [1].

ConformationalAnalysis RingStrain StructureActivityRelationship

Metabolic Stability Advantage of Fluorinated Azetidines Over Non-Fluorinated Analogs

Systematic studies on fluorinated saturated heterocyclic amines demonstrate that monofluorination of azetidine derivatives maintains high metabolic stability while reducing basicity, a key advantage over non-fluorinated analogs [1]. In intrinsic microsomal clearance assays, fluorinated azetidines showed consistently high metabolic stability across multiple compounds, with the only exception being the 3,3-difluoroazetidine derivative [1]. The fluorine atom in 3-[(Azetidin-1-yl)methyl]-5-fluorobenzoic acid is expected to similarly protect the benzoic acid scaffold from oxidative metabolism, extending its half-life compared to the des-fluoro analog [2]. This stability advantage is particularly relevant for compounds intended for in vivo proof-of-concept studies.

MetabolicStability MicrosomalClearance Fluorination

Positional Isomer Specificity: 3,5-Disubstitution Over 4,5-Disubstitution

The 3,5-disubstitution pattern of 3-[(Azetidin-1-yl)methyl]-5-fluorobenzoic acid positions the azetidine and fluorine substituents in a meta relationship to the carboxylic acid, creating a distinct molecular recognition profile compared to the 4,5-disubstituted isomer . Patent literature on azetidine-based CB1 receptor antagonists indicates that the 3-position attachment of the azetidine moiety is specifically required for optimal receptor engagement, with the 4-substituted variant showing significantly reduced or abrogated activity [1]. This regiochemical specificity is likely due to the precise spatial orientation of the azetidine ring relative to the carboxylic acid, which dictates the compound's binding pharmacophore.

Regioisomer BindingAffinity TargetEngagement

Hydrogen Bond Acceptor Capacity via Topological Polar Surface Area

3-[(Azetidin-1-yl)methyl]-5-fluorobenzoic acid has a computed topological polar surface area (tPSA) of 40.5 Ų, which is significantly lower than many other azetidine-benzoic acid analogs that feature additional hydrogen bond donors or acceptors [1]. This tPSA falls within the optimal range for CNS drug-likeness, as compounds with tPSA < 60-70 Ų generally exhibit good blood-brain barrier permeability [2]. For comparison, the non-fluorinated analog exhibits a similar tPSA (≈37.3 Ų predicted), but lacks the metabolic stability advantages conferred by the fluorine atom .

PolarSurfaceArea DrugLikeness Permeability

Optimal Research Applications for 3-[(Azetidin-1-yl)methyl]-5-fluorobenzoic acid Based on Differential Evidence


CNS Drug Discovery Programs Requiring Blood-Brain Barrier Penetration

With a tPSA of 40.5 Ų, which falls within the optimal range for CNS permeability (tPSA < 60-70 Ų), this compound is particularly suited for neuroscience lead optimization campaigns [1]. The fluorine atom enhances metabolic stability while maintaining a drug-like polar surface area, making it an ideal building block for synthesizing CNS-penetrant candidates targeting conditions such as obesity (via CB1 receptor antagonism) or neurodegenerative disorders [2].

Structure-Activity Relationship (SAR) Studies on Azetidine-Containing Pharmacophores

The combination of a conformationally constrained azetidine ring (Δring strain ≈ +20.3 kcal/mol vs. pyrrolidine) and a strategically placed fluorine atom makes this compound an excellent tool for probing steric, electronic, and lipophilic effects in SAR studies [3]. Its computed XLogP3 of -0.8 provides a baseline for evaluating how incremental structural changes affect lipophilicity, while the azetidine ring's constraint helps decouple entropic and enthalpic contributions to binding [1].

Metabolic Stability Optimization Using Fluorinated Building Blocks

Systematic studies confirm that monofluorinated azetidine derivatives retain high metabolic stability, with intrinsic microsomal clearance values remaining low across a range of analogs [4]. This evidence positions 3-[(Azetidin-1-yl)methyl]-5-fluorobenzoic acid as a reliable building block for medicinal chemists aiming to introduce fluorine-mediated metabolic stability while preserving the azetidine ring's conformational advantages [2].

CB1 Receptor Antagonist Development

Patent literature identifies azetidine-based benzoic acid derivatives, including this specific substitution pattern, as key intermediates in the synthesis of cannabinoid CB1 receptor antagonists for obesity treatment [2]. The 3,5-disubstitution pattern is specifically required for optimal receptor engagement, making this compound a critical building block for pharmaceutical programs targeting the endocannabinoid system [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(Azetidin-1-yl)methyl]-5-fluorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.